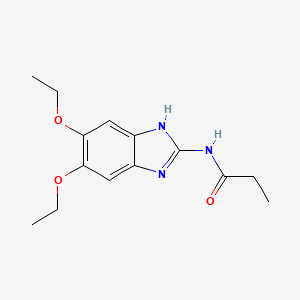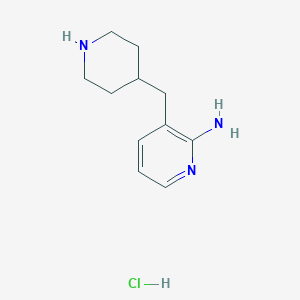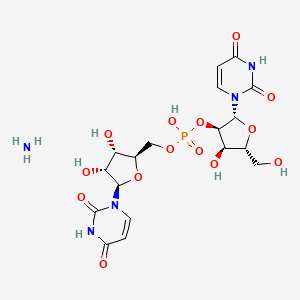
Uridylyl(2'->5')uridine ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridylyl(2’->5’)uridine ammonium salt is a compound with the empirical formula C18H22N4O14P · xNH3 and a molecular weight of 549.36 (free acid basis) . This compound is notable for its atypical 2’,5’-phosphodiester linkage, which differentiates it from other nucleotides that typically have 3’,5’-linkages . It plays a crucial role in the synthesis and modification of RNA sequences, making it an important biomolecule in the biomedical sector.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridylyl(2’->5’)uridine ammonium salt involves the formation of a 2’,5’-phosphodiester bond between two uridine molecules. This can be achieved through a series of chemical reactions that include the protection of hydroxyl groups, activation of the phosphate group, and subsequent coupling of the uridine molecules. The reaction conditions typically involve the use of protecting groups such as TBDMS (tert-butyldimethylsilyl) and activating agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of Uridylyl(2’->5’)uridine ammonium salt may involve automated synthesizers that can handle the complex sequence of reactions required for its synthesis. These synthesizers are capable of performing multiple steps in a controlled environment, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Uridylyl(2’->5’)uridine ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous (water-free) conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Uridylyl(2’->5’)uridine ammonium salt may result in the formation of uridine derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
Uridylyl(2’->5’)uridine ammonium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleic acids.
Biology: It plays a role in the study of RNA synthesis and modification, as well as gene expression regulation.
Medicine: It is used in the development of therapeutic agents and diagnostic tools.
Industry: It is used in the production of nucleic acid-based products and as a research reagent.
Mécanisme D'action
The mechanism of action of Uridylyl(2’->5’)uridine ammonium salt involves its incorporation into RNA sequences, where it can influence the structure and function of the RNA. The 2’,5’-phosphodiester linkage can affect the stability and conformation of the RNA, potentially altering its interactions with other molecules and its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridylyl(3’->5’)uridine ammonium salt: This compound has a 3’,5’-phosphodiester linkage, which is more common in natural nucleotides.
Cytidylyl(2’->5’)cytidine ammonium salt: Similar to Uridylyl(2’->5’)uridine ammonium salt, but with cytidine instead of uridine.
Adenylyl(2’->5’)adenosine ammonium salt: Similar to Uridylyl(2’->5’)uridine ammonium salt, but with adenosine instead of uridine.
Uniqueness
The uniqueness of Uridylyl(2’->5’)uridine ammonium salt lies in its atypical 2’,5’-phosphodiester linkage, which is less common in natural nucleotides. This unique structure can impart different properties to the RNA sequences it is incorporated into, potentially leading to novel biological activities and applications .
Propriétés
Formule moléculaire |
C18H26N5O14P |
|---|---|
Poids moléculaire |
567.4 g/mol |
Nom IUPAC |
azane;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
Clé InChI |
JBIYPVJIZZEXEK-ZNFCZCJPSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=CC(=O)NC4=O)CO)O)O)O.N |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


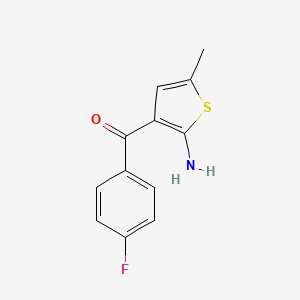
![N-(3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)-N-(3-pyridinylmethyl)amine](/img/structure/B13823521.png)
![(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one](/img/structure/B13823525.png)
![(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13823528.png)
![Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]-](/img/structure/B13823532.png)
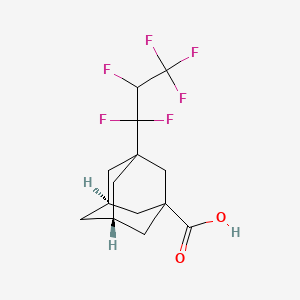
![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
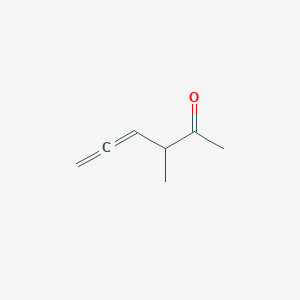
![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
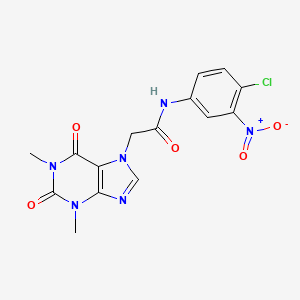
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
